(1S,3R,4S,5S)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol
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Overview
Description
(1S,2S,3R,5S)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol is a bicyclic compound with a unique structure that includes an amino group and a hydroxyl group. This compound is known for its chiral properties and is often used in various chemical and pharmaceutical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R,5S)-3-amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor.
Amination: Introduction of the amino group through a nucleophilic substitution reaction.
Hydroxylation: Introduction of the hydroxyl group via oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3R,5S)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the amino group to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions involving the amino group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be used in further chemical synthesis or pharmaceutical applications.
Scientific Research Applications
(1S,2S,3R,5S)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol has several scientific research applications:
Chemistry: Used as a chiral reagent in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of complex organic compounds and materials.
Mechanism of Action
The mechanism of action of (1S,2S,3R,5S)-3-amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
(1S,2S,3R,5S)-(+)-Pinanediol: A similar bicyclic compound with hydroxyl groups instead of an amino group.
(1S,2S,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol: Another related compound with different functional groups.
Uniqueness
(1S,2S,3R,5S)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol is unique due to its specific combination of an amino group and a hydroxyl group on a bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
(2S)-3-amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol |
InChI |
InChI=1S/C10H19NO/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,12H,4-5,11H2,1-3H3/t6?,7?,8?,10-/m0/s1 |
InChI Key |
LGVDAZQPWJBBGX-RKSFOETPSA-N |
Isomeric SMILES |
C[C@@]1(C2CC(C2(C)C)CC1N)O |
Canonical SMILES |
CC1(C2CC1C(C(C2)N)(C)O)C |
Origin of Product |
United States |
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